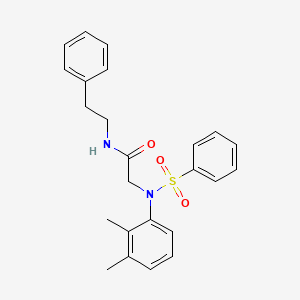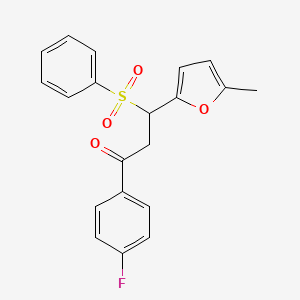![molecular formula C14H13ClN2O B4957164 N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
N-[(2-chlorophenyl)(phenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)(phenyl)methyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture, horticulture, and forestry. CPPU is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)(phenyl)methyl]urea has been extensively studied for its potential applications in plant growth regulation. This compound has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and tomatoes. This compound has also been shown to improve the quality of fruits, such as increasing the sugar content and reducing the acidity. This compound has potential applications in forestry for promoting the growth of trees and enhancing their resistance to stress.
Mecanismo De Acción
N-[(2-chlorophenyl)(phenyl)methyl]urea acts as a cytokinin-like plant growth regulator by promoting cell division and elongation. This compound also stimulates the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits. This compound has been shown to promote fruit growth by increasing the number and size of cells in the fruit.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. This compound increases the rate of photosynthesis, leading to increased biomass production. This compound also enhances the activity of antioxidant enzymes, reducing oxidative stress in plants. This compound has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its high purity and solubility in water and organic solvents. This compound is also stable under a range of experimental conditions. However, this compound can be expensive, limiting its use in large-scale experiments. This compound can also have variable effects on different plant species and cultivars, requiring careful optimization of application rates and timing.
Direcciones Futuras
There are several future directions for research on N-[(2-chlorophenyl)(phenyl)methyl]urea. One area of interest is the optimization of this compound application rates and timing for different crops and growing conditions. Another area of interest is the development of new this compound derivatives with improved efficacy and specificity. Finally, there is a need for more research on the long-term effects of this compound on plant growth and development, as well as its potential environmental impacts.
Métodos De Síntesis
N-[(2-chlorophenyl)(phenyl)methyl]urea can be synthesized by the reaction of 2-chlorobenzyl chloride with phenyl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with urea. This method yields pure this compound with high efficiency and purity.
Propiedades
IUPAC Name |
[(2-chlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSODORKHKDFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)
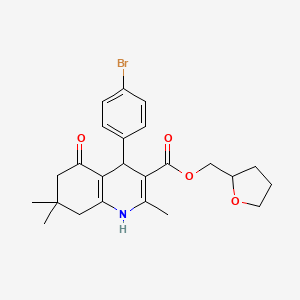
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
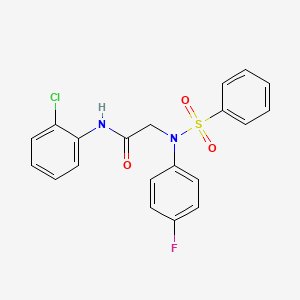
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)
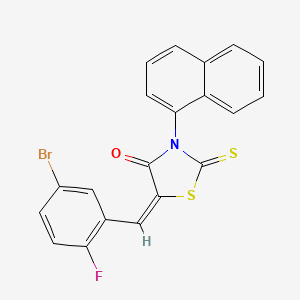
![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)
